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molecular formula C8H6BrIO2 B1375053 2-Bromo-5-iodo-4-methylbenzoic acid CAS No. 1022983-53-4

2-Bromo-5-iodo-4-methylbenzoic acid

Cat. No. B1375053
M. Wt: 340.94 g/mol
InChI Key: BLSDRZYRALDRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551957B2

Procedure details

N-Iodosuccinimide (19.1 g) is added in portions to an ice-cold solution of 2-bromo-4-methyl-benzoic acid (18.4 g) dissolved in sulphuric acid (20 mL). The resulting mixture is stirred at 5-10° C. for 3 h before warming to room temperature overnight. Then, the mixture is poured on crushed ice and the resultant solution is extracted with ethyl acetate. The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×). After drying (MgSO4), the organic solvent is evaporated under reduced. The remaining solid is taken up in water and the resulting slurry is stirred at 70° C. for 5 min. The non-dissolving part is separated by filtration and dried to give the desired product.
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]>S(=O)(=O)(O)O>[Br:9][C:10]1[CH:18]=[C:17]([CH3:19])[C:16]([I:1])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.4 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 5-10° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Then, the mixture is poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
EXTRACTION
Type
EXTRACTION
Details
the resultant solution is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the organic solvent is evaporated
STIRRING
Type
STIRRING
Details
the resulting slurry is stirred at 70° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The non-dissolving part is separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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